(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone
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Overview
Description
(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone is a chemical compound with the molecular formula C17H24ClNO and a molecular weight of 293.837 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a chlorine atom and a dimethylamino group attached to a phenyl ring.
Preparation Methods
The synthesis of (1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone involves several steps. One common method includes the reaction of 3,3-dimethylcyclohexanone with 4-(dimethylamino)benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-Chloro-3,3-dimethylcyclohexane: This compound lacks the phenyl and dimethylamino groups, making it less versatile in biological applications.
4-(Dimethylamino)benzoyl chloride: This compound is a precursor in the synthesis of (1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone and shares some structural similarities.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity.
Properties
CAS No. |
4664-68-0 |
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Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1-chloro-3,3-dimethylcyclohexyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H24ClNO/c1-16(2)10-5-11-17(18,12-16)15(20)13-6-8-14(9-7-13)19(3)4/h6-9H,5,10-12H2,1-4H3 |
InChI Key |
SUNRTGCOWUSMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)C2=CC=C(C=C2)N(C)C)Cl)C |
Origin of Product |
United States |
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